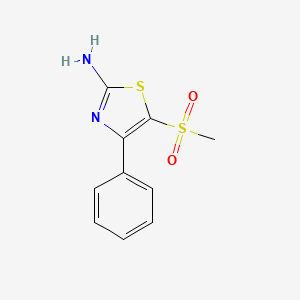

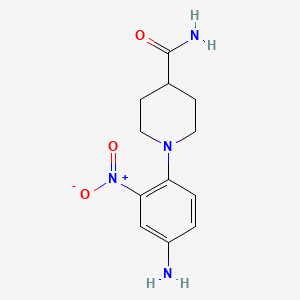

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonyl compounds is detailed in the provided papers. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene is achieved through a [2,3] sigmatropic rearrangement, starting from a reaction of an alcohol with methylsulfinyl chloride . Another paper describes the synthesis of various sulfonated aniline derivatives, including reactions with sulfuric acid and amidosulfuric acid, as well as reductions of nitro groups to amino groups . These methods could potentially be adapted for the synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline by incorporating the appropriate aniline and sulfonyl precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide information about the arrangement of atoms, functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions of sulfonyl compounds vary depending on the reactants and conditions. For example, vinylallenyl sulfone undergoes electrophile-induced cyclization reactions, leading to the formation of various products including halogenated dienes and heterocyclic thiophenes and selenophenes . Similarly, the reactivity of the sulfonyl group in anilines can be explored to synthesize different derivatives, as demonstrated by the sulfonation and subsequent reactions described in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can be predicted using theoretical calculations, such as those performed using density functional theory (DFT). These calculations can provide insights into the electrophilic and nucleophilic nature of the molecules, as well as their global and local chemical activity descriptors. Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined .

Scientific Research Applications

Antibacterial Properties

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline and its derivatives exhibit valuable antibacterial properties. For instance, certain derivatives have been synthesized and screened for antibacterial evaluation, showing significant results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017). These compounds hold potential in the development of new antibacterial agents.

Scaffold for Combinatorial Chemistry

Derivatives of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, specifically orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serve as novel scaffolds for combinatorial chemistry. They have been synthesized from a piperidine building block, showcasing their utility in generating diverse molecular libraries for drug discovery (H. Schramm et al., 2010).

Radioligand Development

Compounds related to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, such as 4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl (A-4), have been explored as inhibitors of the sodium-dependent high-affinity choline uptake (HACU) system. Derivatives of A-4 were evaluated as potential in vivo tracers for the HACU system, indicating their significance in neuroscientific research (C. Gilissen et al., 2003).

Synthesis of Heterocycles

The compound and its derivatives are used in the synthesis of various heterocycles. For instance, a facile one-pot synthesis approach involving 1-Methylpiperidin-4-one has been used to create novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. These heterocycles have potential applications in medicinal chemistry and other scientific fields (M. M. Mojtahedi et al., 2016).

Synthesis of Triazoles

The compound has been employed in the synthesis of various triazoles, which are significant in medicinal chemistry. For example, the condensation of 4-methylsulfonylaniline with aryl aldehyde has been utilized to synthesize 1-(4-methylsulfonylphenyl)-5-aryl-1,2,3-triazoles, demonstrating the compound's versatility in organic synthesis (F. J. Daha et al., 2005).

properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFTBUMXAXVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)